Ioglunide

Übersicht

Beschreibung

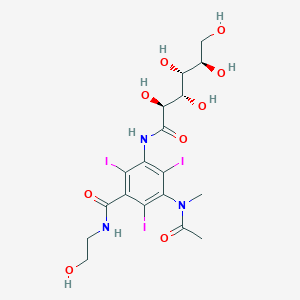

Ioglunide is a nonionic contrast medium primarily used in myelography and cisternography. Developed by Guerbet Laboratories, it has gained attention due to its reduced neurotoxicity compared to previous ionic iodinated compounds. The compound’s chemical structure includes a hydrophilic N-hydroxy-ethyl-carbamyl radical in the triiodobenzene ring, which contributes to its lower neurotoxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ioglunide is synthesized through a series of chemical reactions involving the substitution of a hydrophilic N-hydroxy-ethyl-carbamyl radical in the triiodobenzene ring. The process requires precise control of reaction conditions to ensure the stability of the compound. The sugar substituent in the compound is cleaved off on heating, necessitating the compound to be dispensed as a lyophilized powder .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to maintain the compound’s stability and efficacy. The lyophilized form is preferred for its better clinical tolerance and reduced neurotoxicity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ioglunid unterliegt verschiedenen chemischen Reaktionen, darunter Substitutionsreaktionen aufgrund des Vorhandenseins des Triiodobenzolrings. Die Stabilität der Verbindung ist ein Schlüsselfaktor für ihre Reaktionen, und sie ist so konzipiert, dass sie in klinischen Umgebungen unerwünschte Reaktionen minimiert .

Häufige Reagenzien und Bedingungen: Die Synthese von Ioglunid beinhaltet Reagenzien, die die Substitution des hydrophilen N-Hydroxyethylcarbamylradikals ermöglichen. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Abspaltung des Zuckerrestes zu verhindern .

Hauptprodukte, die gebildet werden: Das Hauptprodukt der Synthese ist Ioglunid selbst, das anschließend lyophilisiert wird, um die Stabilität und Wirksamkeit in klinischen Anwendungen zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Ioglunid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Neuroradiologie. Seine reduzierte Neurotoxizität macht es zu einem bevorzugten Kontrastmittel für Myelographie und Zisternographie. Die Verbindung wurde in Tierversuchen und klinischen Studien umfassend untersucht, wobei ihre Sicherheit und Wirksamkeit bei der Bereitstellung klarer Bildgebung mit minimalen Nebenwirkungen belegt wurde .

Neben seiner Verwendung in der medizinischen Bildgebung machen die einzigartigen chemischen Eigenschaften von Ioglunid es zu einem interessanten Forschungsobjekt in verschiedenen Forschungsbereichen, darunter Chemie und Pharmakologie. Seine Stabilität und reduzierte Toxizität sind Schlüsselfaktoren für seine Anwendung in diesen Bereichen .

5. Wirkmechanismus

Ioglunid entfaltet seine Wirkung, indem es bei bildgebenden Verfahren Kontrast liefert, wodurch eine klare Sichtbarkeit der perimedulären und perizerebralen Räume ermöglicht wird. Das hydrophile N-Hydroxyethylcarbamylradikal der Verbindung im Triiodobenzolring reduziert seine Neurotoxizität, wodurch es für den Einsatz in sensiblen Bereichen des Körpers sicherer ist. Die molekularen Zielstrukturen und Signalwege, die an seiner Wirkung beteiligt sind, beziehen sich in erster Linie auf seine Fähigkeit, die Bildgebung zu verbessern, ohne signifikante Nebenwirkungen zu verursachen .

Ähnliche Verbindungen:

- Metrizamid

- Iopamidol

- Iohexol

Vergleich: Ioglunid sticht unter ähnlichen Verbindungen durch seine reduzierte Neurotoxizität und bessere klinische Verträglichkeit hervor. Während Metrizamid und Iopamidol ebenfalls als Kontrastmittel verwendet werden, bietet die einzigartige chemische Struktur von Ioglunid mit dem hydrophilen N-Hydroxyethylcarbamylradikal einen signifikanten Vorteil in Bezug auf Sicherheit und Wirksamkeit .

Zusammenfassend lässt sich sagen, dass Ioglunid eine wertvolle Verbindung im Bereich der medizinischen Bildgebung ist und im Vergleich zu anderen Kontrastmitteln eine reduzierte Neurotoxizität und eine verbesserte klinische Verträglichkeit bietet. Seine einzigartigen chemischen Eigenschaften und umfangreichen Forschungsanwendungen machen es zu einem wichtigen Forschungsobjekt in verschiedenen wissenschaftlichen Bereichen.

Wirkmechanismus

Ioglunide exerts its effects by providing contrast in imaging procedures, allowing for clear visualization of perimedullary and pericerebral spaces. The compound’s hydrophilic N-hydroxy-ethyl-carbamyl radical in the triiodobenzene ring reduces its neurotoxicity, making it safer for use in sensitive areas of the body. The molecular targets and pathways involved in its action are primarily related to its ability to enhance imaging without causing significant adverse effects .

Vergleich Mit ähnlichen Verbindungen

- Metrizamide

- Iopamidol

- Iohexol

Comparison: Ioglunide stands out among similar compounds due to its reduced neurotoxicity and better clinical tolerance. While metrizamide and iopamidol are also used as contrast media, this compound’s unique chemical structure with the hydrophilic N-hydroxy-ethyl-carbamyl radical provides a significant advantage in terms of safety and efficacy .

Biologische Aktivität

Ioglunide is a nonionic contrast medium primarily used in neuroradiology for procedures such as myelography and cisternography. Its unique properties and biological activity have made it a subject of interest in various studies, particularly regarding its safety profile and effects on neurological functions.

This compound is characterized by its high iodine content, which enhances its radiopacity. The compound is a triiodinated isophthalic acid diamide, designed to be hydrophilic, which aids in its solubility and compatibility with biological tissues. Its formulation allows for low osmotic pressure and viscosity, making it suitable for intravasal applications without significant adverse effects.

Electroencephalogram (EEG) Studies

A critical aspect of this compound's biological activity is its effect on brain electrical activity. A study involving 126 patients who underwent myelography or cisternography with this compound reported minimal changes in EEG readings. Specifically, only 3.7% of subjects exhibited EEG changes post-procedure, indicating a favorable safety profile concerning neurological function .

Adverse Reactions

In the same study, moderate meningeal signs were observed in 16% of the subjects; however, no severe adverse reactions such as psychoorganic syndrome or hallucinations were noted. This suggests that this compound offers a significant advantage over traditional ionic contrast agents, which often have higher incidence rates of adverse effects .

Compatibility and Efficacy

Research has shown that this compound demonstrates excellent local compatibility and low neurotoxicity in various animal models. In vitro studies indicate that it interacts minimally with proteins and exhibits low membrane-damaging effects, making it a promising candidate for safe contrast media .

Table 1: Summary of Biological Activity Studies on this compound

This compound's mechanism as a contrast agent relies on its ability to absorb X-rays due to its iodine content. The hydrophilic nature of the compound facilitates rapid dispersion in bodily fluids, allowing for clearer imaging results during diagnostic procedures. Its formulation minimizes the risk of precipitation or aggregation within the vascular system, enhancing its safety during administration.

Eigenschaften

IUPAC Name |

3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O9/c1-6(27)24(2)13-10(20)8(17(32)22-3-4-25)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33)/t7-,14-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYPLCHSCOJEIZ-GMYJMXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NCCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)C(=O)NCCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024027 | |

| Record name | 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56562-79-9 | |

| Record name | Ioglunide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056562799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOGLUNIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4XU46CRKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.